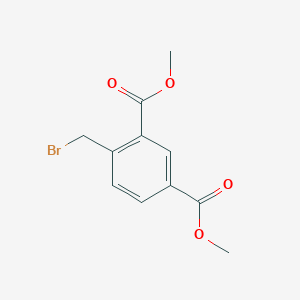

Dimethyl 4-(bromomethyl)isophthalate

Description

Properties

IUPAC Name |

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZBUXUDASAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565437 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-94-0 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl 4-(bromomethyl)isophthalate" physical properties

An In-Depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate

Abstract

This compound (CAS No. 16281-94-0) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and supramolecular chemistry. Its rigid benzene core, substituted with two methyl ester groups and a reactive benzylic bromide, makes it a valuable synthon for the construction of complex molecular architectures. The benzylic bromide serves as a potent electrophile for alkylation reactions, while the ester functionalities offer sites for subsequent hydrolysis and amidation, or can be used to tune solubility and electronic properties. This guide provides a comprehensive overview of the known physical and chemical properties of this reagent, offers insights into its handling and application, and presents a representative protocol for its use in synthesis, thereby equipping researchers with the foundational knowledge required for its effective utilization.

Chemical Identity and Structure

This compound is an isophthalic acid derivative. The isophthalate core provides a 1,3-substitution pattern on the benzene ring, leading to a specific angular geometry in molecules derived from it. The key reactive feature is the bromomethyl group, which is a benzylic halide. Benzylic halides are particularly reactive towards nucleophilic substitution due to the resonance stabilization of the carbocation intermediate that can form upon departure of the bromide ion.

-

IUPAC Name: dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate

-

Synonyms: 4-Bromomethyl-isophthalic acid dimethyl ester, Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate

-

CAS Number: 16281-94-0[1]

-

Molecular Formula: C₁₁H₁₁BrO₄[1]

-

Structure:

(A proper image would be rendered here)

Physicochemical Properties

Comprehensive, experimentally verified physical property data for this compound is not extensively reported in peer-reviewed literature. The data presented below is a consolidation of information from commercial suppliers and theoretical predictions. For certain properties, data from the closely related isomer, Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2), is provided as a reasonable estimate due to the high structural similarity.

Table 1: Summary of Physical and Chemical Properties

| Property | Value / Description | Source / Comment |

| Molecular Weight | 287.11 g/mol | Calculated |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [2] |

| Melting Point | Data not available. The 5-isomer melts at 123-126 °C. A similar range is expected. | (Proxy Data) |

| Boiling Point | Predicted: ~372 °C | (Predicted for 5-isomer) |

| Density | Predicted: ~1.47 g/cm³ | (Predicted for 5-isomer) |

| Solubility | No quantitative data available. Expected to be soluble in chlorinated solvents (DCM, chloroform), polar aprotic solvents (DMF, DMSO, THF, Ethyl Acetate), and alcohols. Sparingly soluble in non-polar aliphatic hydrocarbons (hexanes) and water. | (Inferred) |

| Storage | Store in a dry, sealed container at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [3] (Best Practice) |

Spectral Characterization (Predicted)

For a researcher, verifying the identity and purity of a starting material is paramount. While published spectra for this specific compound are scarce, the following represents a theoretical prediction of the key signals expected in Nuclear Magnetic Resonance (NMR) spectroscopy, which would be essential for its characterization.

¹H NMR (Proton NMR):

-

Aromatic Protons (3H): The three protons on the benzene ring would appear in the aromatic region, likely between 7.5 and 8.5 ppm. Their splitting pattern will be complex due to their coupling relationships.

-

Benzylic Protons (-CH₂Br, 2H): A sharp singlet would be expected for the two protons of the bromomethyl group. Due to the electron-withdrawing nature of the adjacent bromine atom and the benzene ring, this signal would be downfield, anticipated around 4.5 - 4.8 ppm.

-

Methyl Ester Protons (-OCH₃, 6H): Two distinct singlets are expected for the two methyl ester groups, as they are in different chemical environments relative to the bromomethyl group. These would likely appear in the range of 3.8 - 4.0 ppm.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (C=O): Two signals in the range of 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (125-140 ppm).

-

Methyl Ester Carbons (-OCH₃): Two signals around 52-55 ppm.

-

Benzylic Carbon (-CH₂Br): One signal around 30-35 ppm.

Reactivity and Synthetic Application

The primary utility of this compound in synthesis stems from the high reactivity of the benzylic bromide group in Sₙ2 reactions. This allows for the covalent attachment of the isophthalate scaffold to a wide variety of nucleophiles.

Core Reactivity: The compound is an excellent electrophile for the alkylation of amines, thiols, phenols, and other nucleophiles. The reaction proceeds via a nucleophilic attack on the benzylic carbon, displacing the bromide ion. The reaction is typically facilitated by a non-nucleophilic base to neutralize the acidic byproduct (HBr) formed.

Diagram 1: General Reaction Scheme

Caption: Sₙ2 alkylation workflow using the title compound.

Experiential Insights:

-

Causality of Reagent Choice: Researchers choose this molecule not just for the reactive handle, but for the rigid, defined geometry imparted by the isophthalate core. This is critical in drug design for creating linkers that position pharmacophores at specific distances and angles, or in materials science for building predictable porous frameworks.

-

Controlling Reactivity: While reactive, the benzylic bromide is generally stable enough for purification by silica gel chromatography. Over-heating or prolonged exposure to strong bases can lead to decomposition or side reactions. The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially when using strong, moisture-sensitive bases.

Representative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the alkylation of a generic secondary amine. It is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot.

Objective: To synthesize N-substituted 4-(aminomethyl)isophthalate derivative.

Materials:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry argon or nitrogen.

-

Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Nucleophile: Add anhydrous DMF via syringe to create a stirrable suspension (concentration ~0.1 M). Add the secondary amine (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent). The starting bromide is less polar than the amine product.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with Ethyl Acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Safety and Handling

This compound is an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

-

In case of skin contact: Wash immediately with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4]

-

In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

References

As of the last update, direct literature citations providing in-depth physical characterization for CAS 16281-94-0 are limited. The following references are to chemical supplier databases that confirm the identity and handling of the compound.

-

Blotrol. CAS 16281-94-0 | 4-Bromomethyl-isophthalic acid dimethyl ester. [Link]

-

SciSupplies. This compound, 95.0%, 100mg. [Link]

Sources

An In-depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dimethyl 4-(bromomethyl)isophthalate is a versatile bifunctional molecule increasingly recognized for its utility in the synthesis of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. Its strategic placement of a reactive benzylic bromide and two methyl ester functionalities on an aromatic scaffold makes it a valuable building block for creating targeted therapeutics and novel polymers. This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role in the development of advanced drug delivery systems and targeted protein degraders. This document is intended to serve as a critical resource for researchers and professionals engaged in cutting-edge drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate, is an aromatic compound featuring a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a bromomethyl group at position 4.[1][2] The presence of these distinct functional groups imparts a unique combination of reactivity and structural rigidity, making it an attractive synthon for a variety of chemical transformations.

The key chemical and physical properties of this compound are summarized in the table below. It is important to distinguish this isomer from its close relatives, such as Dimethyl 5-(bromomethyl)isophthalate, as their physical properties and reactivity can differ.[3][4]

| Property | Value | Source(s) |

| CAS Number | 16281-94-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1][2] |

| Molecular Weight | 287.11 g/mol | [1][2] |

| Appearance | White Solid | |

| Purity | Typically ≥96% | |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | [1] |

| InChI Key | ANRZBUXUDASAAN-UHFFFAOYSA-N |

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification

A plausible synthetic route would involve the radical bromination of dimethyl 4-methylisophthalate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Hypothetical Experimental Protocol for Synthesis:

-

Dissolution: Dissolve dimethyl 4-methylisophthalate in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or benzene, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Visualization of a Plausible Synthetic Pathway

Caption: A plausible synthetic pathway for this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the benzylic bromide. Benzylic halides are known to be excellent substrates for nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) due to the stability of the resulting benzylic carbocation or the favorable transition state geometry. This high reactivity makes it a valuable electrophile for introducing the dimethyl isophthalate moiety into a wide range of molecules.

The two ester groups are generally stable under neutral and mildly acidic or basic conditions but can be hydrolyzed to the corresponding carboxylic acids under more vigorous conditions. This differential reactivity allows for selective transformations at the bromomethyl position while preserving the ester functionalities.

Analytical Characterization

Accurate structural elucidation is paramount for any chemical entity used in research and development. While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7-8.5 ppm). The benzylic protons of the -CH₂Br group are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The two methyl ester groups would each give rise to a singlet at around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbonyl carbons of the ester groups, the bromomethyl carbon, and the methyl carbons of the esters. The carbonyl carbons are expected in the δ 165-170 ppm region. The aromatic carbons would appear between δ 125-140 ppm. The bromomethyl carbon signal would likely be found around δ 30-35 ppm, and the methyl ester carbons would resonate at approximately δ 52-53 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl/methylene groups, and C-O stretching of the esters.[13][14]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation would be the loss of the bromine atom, leading to a prominent [M-Br]⁺ peak. Further fragmentation could involve the loss of the methoxy groups or the entire methoxycarbonyl moieties.[8]

Applications in Drug Development

The unique trifunctional nature of this compound makes it a highly valuable building block in the design and synthesis of sophisticated pharmaceutical agents.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[15][16][17][18] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase.

This compound can serve as a rigid aromatic core for PROTAC linkers. Its defined geometry can help to control the distance and orientation between the two ends of the PROTAC, which is a critical parameter for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase). The bromomethyl group provides a convenient handle for attaching one of the ligands, while the ester groups can be hydrolyzed to carboxylic acids and further functionalized to attach the other ligand or to modulate the physicochemical properties of the PROTAC.

Visualization of PROTAC Linker Application

Caption: Conceptual diagram of this compound in a PROTAC.

Component of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[19][20][21][22][23] They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site.

The isophthalate scaffold derived from this compound can be incorporated into ADC linkers to provide structural rigidity and to influence the solubility and pharmacokinetic properties of the conjugate. The bromomethyl group can be used for conjugation to the antibody or the payload, while the ester groups can be modified to tune the overall properties of the ADC.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. It is a potential irritant to the eyes, skin, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in the fields of drug discovery and materials science. Its well-defined structure and predictable reactivity make it an ideal component for the rational design of complex molecules such as PROTACs and ADCs. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of synthons like this compound in enabling the construction of these next-generation medicines is expected to increase. This guide provides a foundational understanding of this important chemical entity, intended to empower researchers and developers in their pursuit of innovative scientific advancements.

References

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Available from: [Link].

-

PubChem. Dimethyl isophthalate. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

-

Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC advances, 7(89), 56760-56763. Available from: [Link].

-

Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 507-523. Available from: [Link].

-

The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link].

-

ChemBK. DiMethyl 5-(broMoMethyl)isophthalate. Available from: [Link].

-

ResearchGate. of the linkers used in PROTAC design. Available from: [Link].

-

Li, X. L., Chen, X. Y., & Zhong, D. F. (2016). [Bioanalysis in the development of antibody-drug conjugates]. Yao xue xue bao = Acta pharmaceutica Sinica, 51(4), 517–528. Available from: [Link].

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available from: [Link].

-

Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1051–1056. Available from: [Link].

-

Bhattacharyya, D. (2023, May 23). Infrared IR Spectroscopy in Metabolomics. YouTube. Available from: [Link].

-

T. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link].

-

D'Hooge, F., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 12(11), 1834-1879. Available from: [Link].

-

C. B. (2021). Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity. Theranostics, 11(18), 8738–8748. Available from: [Link].

-

D. M. (2023). Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence. Cancers, 15(13), 3469. Available from: [Link].

-

Nature Biotechnology. (2014, June 30). Targeting tumours: Challenges of antibody-drug conjugates. YouTube. Available from: [Link].

-

The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. 42268-88-2|Dimethyl 5-(bromomethyl)isophthalate|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]

- 8. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl isophthalate(1459-93-4) 13C NMR spectrum [chemicalbook.com]

- 10. Dimethyl isophthalate(1459-93-4) 1H NMR spectrum [chemicalbook.com]

- 11. Dimethyl isophthalate(1459-93-4) IR Spectrum [chemicalbook.com]

- 12. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 13. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Bioanalysis in the development of antibody-drug conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

"Dimethyl 4-(bromomethyl)isophthalate" CAS number 16281-94-0

An In-depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate (CAS: 16281-94-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial in the fields of medicinal chemistry, supramolecular chemistry, and materials science. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic compound featuring two methyl ester groups and a reactive bromomethyl group attached to a benzene ring. This unique substitution pattern makes it an invaluable building block for introducing a rigid, specifically-oriented diester moiety into larger molecular architectures.

Its formal IUPAC name is dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate.[1] The strategic placement of the reactive benzylic bromide ortho and para to the two ester groups influences its reactivity and conformational properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16281-94-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1][5][6] |

| Molecular Weight | 287.11 g/mol | [2][5][6] |

| Appearance | White Solid | |

| Purity | Typically ≥96% | [1][4] |

| Melting Point | Data not consistently available; an isomer, Dimethyl 5-(bromomethyl)isophthalate, melts at 123-126 °C.[7] | |

| Boiling Point | No data available | [2][5] |

| Topological Polar Surface Area | 52.6 Ų | [6] |

| Hydrogen Bond Acceptor Count | 4 | [1][6] |

| Rotatable Bond Count | 5 | [6] |

Synthesis and Purification

The most logical and industrially relevant synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor, Dimethyl 4-methylisophthalate.

Synthetic Rationale and Mechanism

The benzylic position of the methyl group on the electron-deficient aromatic ring is particularly susceptible to free-radical halogenation. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical activation. A brominating agent, most commonly N-Bromosuccinimide (NBS), is used as the bromine source. NBS is favored because it provides a low, constant concentration of bromine radicals, which minimizes side reactions like aromatic bromination.

The causality is clear: the initiator generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

Caption: Free-radical bromination of Dimethyl 4-methylisophthalate.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on standard organic chemistry principles for benzylic bromination.

-

Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge Dimethyl 4-methylisophthalate (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 - 1.1 eq) to the suspension.

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 - 0.1 eq).

-

Reaction: Purge the system with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically ~80°C for CCl₄) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.

Chemical Reactivity and Applications

The utility of this compound stems from its benzylic bromide functional group, which is an excellent electrophile for nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction is the displacement of the bromide ion by a wide range of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of a new carbon-nucleophile bond.

Common nucleophiles include:

-

Amines (Primary and Secondary): Efficiently reacts to form substituted benzylamines. This is a key strategy for incorporating the isophthalate moiety into polyamines or other nitrogen-containing scaffolds.[7]

-

Alcohols and Phenols: Forms ethers under basic conditions.

-

Thiols: Readily forms thioethers.

-

Carboxylates: Generates ester linkages.

-

Azides: Used to introduce an azido group, which can be further functionalized via click chemistry or reduced to a primary amine.

Caption: General nucleophilic substitution pathway for the title compound.

Application in Drug Discovery and Medicinal Chemistry

While organic synthesis can be a rate-limiting factor in drug discovery, versatile building blocks like this compound help accelerate the process.[8] Its rigid aromatic core and dual functionality make it an ideal linker or scaffold component.

-

Linker for Bivalent Molecules: It can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) or other bivalent inhibitors by connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

-

Scaffold Decoration: The isophthalate core can be functionalized by first reacting the bromomethyl group, and then subsequently hydrolyzing the methyl esters to carboxylic acids. These acids can then be coupled to other moieties using standard amide bond-forming reactions. This "late-stage functionalization" is a powerful strategy in modern drug discovery.[8]

Application in Supramolecular and Materials Chemistry

In supramolecular chemistry, this compound is used to build sophisticated ligands that direct the self-assembly of molecules into highly ordered structures.[7] The reaction with polyamines or other chelating agents can generate ligands that coordinate with metal ions, forming metal-organic frameworks (MOFs) or other complex architectures held together by coordinate bonds.[7]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [2] |

| Hazard | H341 | Suspected of causing genetic defects. | [2] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][9] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][9][10] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2][9] |

| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][10] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[2][5][7]

Detailed Experimental Workflow: N-Alkylation

This section provides a self-validating protocol for a typical N-alkylation reaction.

Objective

To synthesize a tertiary amine by reacting this compound with a generic secondary amine (e.g., morpholine) as the nucleophile.

Step-by-Step Protocol

-

Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add the secondary amine (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to act as an acid scavenger for the HBr generated during the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours. The reaction progress should be monitored by TLC, checking for the consumption of the starting material.

-

Quenching & Extraction: Upon completion, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified via flash column chromatography on silica gel to yield the pure N-alkylated product.

Workflow Visualization

Caption: Experimental workflow for a typical N-alkylation reaction.

References

-

Rees, D.C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 16281-94-0|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 16281-94-0|this compound|BLD Pharm [fr.bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Dimethyl 5-(bromomethyl)isophthalate CAS#: 42268-88-2 [m.chemicalbook.com]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-(bromomethyl)isophthalate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and drug delivery. Its molecular structure, featuring a reactive benzylic bromide and two methyl ester functionalities on an isophthalate scaffold, makes it a versatile building block and linker molecule. The precise molecular weight and chemical characteristics of this compound are fundamental to its application in the synthesis of complex pharmaceutical intermediates and targeted drug delivery systems. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications in advanced drug development.

Physicochemical Properties and Molecular Weight

The accurate determination of molecular weight is the cornerstone of chemical synthesis and analysis, directly impacting stoichiometry, reaction kinetics, and the interpretation of analytical data. This compound is a white solid at room temperature.[1]

A comprehensive summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 287.11 g/mol | [1] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [2] |

| CAS Number | 16281-94-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | White Solid | [1] |

| Purity (typical) | ≥96% | [1] |

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is most effectively achieved through the radical bromination of its precursor, dimethyl 4-methylisophthalate. This approach is favored due to the selective reactivity of benzylic protons under radical conditions. The following section outlines a robust, self-validating experimental protocol.

Synthesis Workflow

Caption: A schematic overview of the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established principles of radical bromination of benzylic positions.

Materials:

-

Dimethyl 4-methylisophthalate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 4-methylisophthalate in CCl₄.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from a solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Characterization and Analytical Validation

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. Expected signals include:

-

A singlet for the two methyl ester protons (-OCH₃).

-

A singlet for the benzylic protons (-CH₂Br).

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the esters, the carbons of the benzene ring, the methyl carbons of the esters, and the benzylic carbon attached to the bromine.

2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 287.11 g/mol . The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is employed to assess the purity of the final product. A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with UV detection is a suitable starting point for analysis. The purity is determined by the relative area of the product peak.

Applications in Drug Development

The unique chemical architecture of this compound makes it a valuable tool in modern drug development, primarily as a linker or a scaffold.

Role as a Bifunctional Linker

The presence of both a reactive benzylic bromide and ester functionalities allows for sequential or orthogonal chemical modifications. The benzylic bromide is susceptible to nucleophilic substitution, enabling the attachment of various moieties such as targeting ligands, polymers (e.g., polyethylene glycol or PEG), or therapeutic agents. The ester groups can be hydrolyzed to carboxylic acids, providing additional points for conjugation.

This "linker" capability is particularly relevant in the design of:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as a component of the linker system, connecting the antibody to the drug.

-

Targeted Drug Delivery Systems: The molecule can be used to construct more complex drug delivery vehicles, such as dendrimers or polymer-drug conjugates, where the isophthalate core acts as a branching point.

Caption: The dual role of this compound in drug development.

Use in Metal-Organic Frameworks (MOFs)

The carboxylate form of isophthalates (obtained after hydrolysis of the methyl esters) is a common building block for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable pore size, making them promising candidates for drug delivery. The bromomethyl group on the isophthalate linker can be further functionalized post-synthesis of the MOF, allowing for the attachment of drugs or targeting moieties within the porous framework.

Conclusion

This compound, with a molecular weight of 287.11 g/mol , is a key chemical entity with significant potential in the advancement of pharmaceutical sciences. Its well-defined physicochemical properties, coupled with a straightforward and verifiable synthetic route, make it an accessible and valuable tool for researchers. The bifunctional nature of this molecule underpins its utility as a versatile linker and scaffold in the rational design of sophisticated drug delivery systems, including antibody-drug conjugates and functionalized metal-organic frameworks. A thorough understanding of its synthesis, characterization, and chemical reactivity is paramount for its effective implementation in the development of next-generation therapeutics.

References

-

PubChem. Dimethyl isophthalate. [Link]

- European Patent Office. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

-

RSC Publishing. The medicinal chemistry evolution of antibody–drug conjugates. [Link]

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 4-(bromomethyl)isophthalate

Introduction: The Significance of Solubility Data in Research and Development

Dimethyl 4-(bromomethyl)isophthalate is a bifunctional organic molecule with significant potential in the fields of medicinal chemistry, polymer science, and supramolecular chemistry. Its structure, featuring a reactive benzylic bromide and two methyl ester functionalities, makes it a versatile building block for the synthesis of more complex molecules. In drug development, for instance, such frameworks can be instrumental in creating novel therapeutic agents by allowing for the strategic modification of lead compounds to enhance their biological activity and pharmacokinetic profiles. The reactive bromomethyl group enables covalent linkage to target proteins or the introduction of specific pharmacophores, while the diester groups can be hydrolyzed to the corresponding dicarboxylic acid, influencing properties like solubility and receptor binding.

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various scientific applications. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for several reasons:

-

Reaction and Process Optimization: The choice of solvent is crucial for achieving optimal reaction kinetics, yield, and purity. A solvent in which the reactants are sufficiently soluble ensures a homogeneous reaction medium, facilitating molecular interactions.

-

Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, where the desired compound should be highly soluble in a hot solvent and sparingly soluble at cooler temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability. Poor aqueous solubility is a major hurdle in drug development, and understanding a compound's solubility in various excipients and solvent systems is key to designing effective drug delivery systems.

-

Analytical Method Development: The selection of an appropriate solvent is necessary for various analytical techniques, including chromatography (HPLC, GC) and spectroscopy (NMR, UV-Vis), to ensure accurate quantification and characterization.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide offers a robust framework for researchers to predict, understand, and experimentally determine its solubility in a variety of common laboratory solvents. By combining theoretical principles with practical, field-proven methodologies, this document aims to empower scientists to effectively utilize this versatile chemical building block in their research endeavors.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The "like dissolves like" principle, a cornerstone of solubility theory, suggests that substances with similar polarities are more likely to be soluble in one another.

| Property | Value | Source |

| IUPAC Name | dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | [1][2] |

| CAS Number | 16281-94-0 | [1][2] |

| Molecular Formula | C11H11BrO4 | [1][2] |

| Molecular Weight | 287.11 g/mol | [2] |

| Appearance | White Solid | [1] |

| Purity | ≥96% | [1][2] |

| InChI Key | ANRZBUXUDASAAN-UHFFFAOYSA-N | [1][2] |

The presence of the polar ester groups and the relatively nonpolar aromatic ring and bromomethyl group suggests that this compound will exhibit moderate polarity. Its solubility is therefore expected to be favored in solvents of intermediate polarity.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG) of the system.[3] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the following equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This term represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. Dissolution can be either endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0).[4]

-

Entropy of Solution (ΔS): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the ordered crystal lattice of the solid is disrupted, and the molecules become more dispersed in the solvent.[3]

The interplay between enthalpy and entropy determines the solubility of a substance at a given temperature. For most solids dissolving in liquids, the process is endothermic, meaning that an increase in temperature will favor dissolution and thus increase solubility.[5]

Predictive Analysis of Solubility

In the absence of specific experimental data for this compound, we can infer its likely solubility based on the known solubility of a closely related compound, Dimethyl isophthalate. Dimethyl isophthalate is reported to be slightly soluble in alcohol and has limited solubility in water.[6] Given the structural similarities, with the addition of a bromomethyl group, we can anticipate a similar solubility profile for this compound. The bromomethyl group may slightly increase the molecule's polarity and potential for hydrogen bonding, which could marginally enhance its solubility in polar protic solvents compared to its parent compound.

Based on these considerations, a qualitative prediction of solubility in common laboratory solvents is presented below:

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Moderately Soluble | The polar ester groups can interact with the hydroxyl groups of the solvent via hydrogen bonding. However, the nonpolar aromatic ring and bromomethyl group will limit extensive solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents have strong dipole moments and can effectively solvate the polar ester groups without the steric hindrance of hydrogen bond donation. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a good balance of polarity and can effectively solvate a wide range of organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The following protocol outlines a reliable method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment:

-

This compound

-

A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, dichloromethane, chloroform)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes and pipette bulbs

-

Water bath or heating block (optional, for temperature-dependent studies)

Experimental Workflow Diagram

Caption: Workflow for the qualitative and semi-quantitative determination of solubility.

Protocol Steps:

-

Preparation: Accurately weigh approximately 10 mg of this compound using an analytical balance and transfer it to a clean, dry test tube.

-

Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 1-2 minutes to ensure thorough mixing and facilitate dissolution.

-

Observation: Carefully observe the test tube to see if the solid has completely dissolved. A clear solution with no visible solid particles indicates complete dissolution.

-

Classification:

-

Soluble: If the compound dissolves completely in the initial 0.5 mL of solvent, it is classified as soluble.

-

Sparingly Soluble: If the compound does not dissolve completely in the initial 0.5 mL, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue adding the solvent in 0.5 mL increments up to a total volume of 3.0 mL. If the compound dissolves at any point during these additions, it is classified as sparingly soluble.

-

Insoluble: If the compound does not dissolve after the addition of a total of 3.0 mL of the solvent, it is classified as insoluble.

-

-

Record Results: Meticulously record the observations for each solvent tested in a structured table.

This protocol provides a systematic and reproducible method for assessing solubility, which is a critical first step in many experimental designs.

Summary of Expected Solubility and Applications

While quantitative data is pending experimental determination, the following table summarizes the anticipated solubility profile and highlights the relevance of this information for various applications.

| Solvent | Predicted Solubility | Potential Applications in Drug Development and Research |

| Water | Sparingly Soluble | Important for understanding potential for aqueous-based formulations and assessing environmental fate. |

| Alcohols (Methanol, Ethanol) | Moderately Soluble | Useful for reactions, purification by recrystallization, and as a co-solvent in formulations. |

| Ketones (Acetone) | Soluble | A versatile solvent for a wide range of organic reactions and for cleaning glassware. |

| Ethers (Diethyl ether, THF) | Sparingly to Moderately Soluble | Can be used in extractions and as a reaction medium for specific transformations. |

| Chlorinated Solvents (DCM, Chloroform) | Soluble | Excellent solvents for reactions, chromatography, and spectroscopic analysis (e.g., NMR). |

| Aprotic Polar Solvents (DMF, DMSO) | Soluble | Often used for reactions involving polar reagents and for dissolving poorly soluble compounds. |

| Hydrocarbons (Hexane, Toluene) | Insoluble to Sparingly Soluble | Useful for precipitating the compound from more polar solvents during purification. |

The ability to strategically select a solvent based on predicted and experimentally verified solubility data is a fundamental skill for any researcher in the chemical sciences. This knowledge directly impacts the efficiency and success of synthetic routes, purification protocols, and the development of new chemical entities.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a lack of readily available quantitative data necessitates a predictive and experimental approach, the principles and protocols outlined herein offer a robust starting point for researchers. By understanding the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and by applying a systematic experimental methodology, scientists can effectively harness the potential of this versatile building block in their research and development endeavors. The generation of precise solubility data through the application of these methods will undoubtedly contribute to the broader scientific community's ability to utilize this compound in the creation of novel materials and therapeutics.

References

-

JoVE. (2020). Solubility - Concept. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Palmeri, J. (n.d.). Solubility. [Link]

-

Wikipedia. (2024). Solubility. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

PubChem. (n.d.). Dimethyl isophthalate. [Link]

Sources

- 1. 4-Bromomethyl-isophthalic acid dimethyl ester | 16281-94-0 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Video: Solubility - Concept [jove.com]

- 4. Solubility [chem.fsu.edu]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dimethyl 4-(bromomethyl)isophthalate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for Dimethyl 4-(bromomethyl)isophthalate (CAS No. 16281-94-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol , is a trifunctional building block.[1][2] Its structure incorporates a benzene ring substituted with two methyl ester groups in a meta arrangement and a reactive bromomethyl group. This unique combination of functionalities makes it a versatile reagent for introducing a rigid aromatic core with appended reactive and coupling sites. The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, enabling its conjugation to a wide array of substrates, while the ester groups can be hydrolyzed to carboxylic acids for further derivatization, such as in the formation of polymers or metal-organic frameworks.

Accurate and comprehensive spectral characterization is the cornerstone of chemical synthesis and analysis. It provides irrefutable evidence of molecular structure and purity, which are critical parameters in drug development and materials design. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering insights into the interpretation of its key spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.

Sources

"Dimethyl 4-(bromomethyl)isophthalate" safety and handling

An In-depth Technical Guide to the Safe Handling of Dimethyl 4-(bromomethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is an organic chemical intermediate frequently utilized in synthetic chemistry, particularly in the development of novel pharmaceutical compounds and materials science. Its structure, featuring a reactive bromomethyl group on a dimethyl isophthalate backbone, makes it a valuable building block but also introduces specific hazards that demand rigorous safety protocols. The presence of the benzylic bromide functional group suggests that the compound is a lachrymator and a potent alkylating agent, capable of reacting with nucleophiles. This reactivity is the primary driver of its toxicological profile and dictates the necessary handling precautions. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established chemical safety principles and data synthesized from authoritative sources.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for a thorough risk assessment. This compound is a white solid at room temperature[1]. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16281-94-0 | [1][2] |

| Molecular Formula | C11H11BrO4 | [1][2] |

| Molecular Weight | 287.11 g/mol | [3] |

| Physical Form | White Solid | [1] |

| Purity | Typically ≥96% | [1] |

Note: Properties for isomers such as Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9) are often reported and are expected to be very similar.

Section 2: Hazard Identification and Toxicological Profile

Based on data from its isomers and structurally related compounds, this compound is classified as a hazardous substance[3]. The primary hazards are associated with its corrosive and irritant properties, driven by the reactive bromomethyl group.

-

Signal Word: Danger[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [3]

-

H314: Causes severe skin burns and eye damage. [3]

-

H318: Causes serious eye damage. [3]

-

May cause respiratory irritation. [4]

Toxicological Summary:

-

Eye Contact: The compound is expected to cause serious, potentially irreversible eye damage and burns[3]. As a lachrymator, even minimal exposure to dust or vapor can cause immediate and severe irritation.

-

Skin Contact: Causes severe skin burns[3]. The bromomethyl group can act as an alkylating agent, reacting with skin tissue. Prolonged contact may lead to chemical burns and potential absorption of harmful quantities.

-

Inhalation: Inhaling dust or fumes may cause respiratory irritation[4]. Due to its corrosive nature, it can damage mucous membranes and the respiratory tract.

-

Ingestion: Harmful if swallowed[3]. Ingestion can cause severe burns to the gastrointestinal tract.

Section 3: Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation exposure and protecting the lab environment. All weighing and transfer operations must be performed inside the hood.

Administrative Controls

-

Restricted Access: Designate a specific area within the lab for handling this compound. Access should be limited to trained personnel.

-

Safe Work Practices: Never work alone when handling this compound. Ensure an emergency eyewash station and safety shower are immediately accessible and tested regularly. Wash hands thoroughly after handling, even if gloves were worn[3][4].

-

Waste Disposal: All contaminated waste (gloves, pipette tips, paper towels) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[3].

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent contact[5]. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes and airborne particles[6]. |

| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn[7]. Gloves must be changed immediately upon contamination. |

| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |

| Respiratory | Respirator (as needed) | For situations where dust generation is unavoidable despite engineering controls, a full-face particle respirator (N100 or P3 type) may be necessary as a backup[3]. Use must comply with a formal respiratory protection program. |

Section 4: Standard Operating Procedures for Safe Handling

The following workflow is designed to minimize exposure and ensure a self-validating system of safety.

Caption: A three-phase workflow for handling this compound.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][4].

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention as this is a chemical burn[3].

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3].

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3].

Accidental Release Measures

For any spill, the primary objective is to protect personnel and then contain the spill without creating additional hazards.

Sources

- 1. 4-Bromomethyl-isophthalic acid dimethyl ester | 16281-94-0 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Dimethyl 4-(bromomethyl)isophthalate via Benzylic Bromination

This document provides an in-depth technical exploration of the synthesis of dimethyl 4-(bromomethyl)isophthalate from its precursor, dimethyl 4-methylisophthalate. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety considerations. Our focus is on the well-established Wohl-Ziegler reaction, a free-radical-mediated benzylic bromination, which offers high selectivity and efficiency for this transformation.

Strategic Overview: The Chemistry of Benzylic Bromination

The conversion of dimethyl 4-methylisophthalate to this compound is a classic example of benzylic halogenation. The benzylic position—the carbon atom adjacent to the aromatic ring—is particularly susceptible to free radical substitution due to the resonance stabilization of the resulting benzylic radical intermediate.[1][2]

The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[3][4] While elemental bromine (Br₂) can also be used, it often leads to undesirable side reactions, including electrophilic substitution on the aromatic ring, especially in the presence of electron-donating groups.[5][6] NBS provides a low, constant concentration of bromine radicals (Br•) throughout the reaction, which selectively promotes the desired benzylic substitution over competing pathways.[1][6]

The reaction proceeds via a free-radical chain mechanism, which can be divided into three key stages:

-

Initiation: The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with UV light.[3][4] This generates initial radicals that start the chain reaction.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of dimethyl 4-methylisophthalate. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[1][5] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.[7]

-

Termination: The reaction concludes when two radicals combine, effectively ending the chain process.

The choice of solvent is critical. Traditionally, anhydrous carbon tetrachloride (CCl₄) has been used due to its inertness.[3] However, due to its toxicity and environmental impact, more benign solvents like methyl acetate are now being explored and implemented.[8]

Detailed Experimental Protocol

This section outlines a robust, step-by-step methodology for the synthesis of this compound.

2.1 Materials and Equipment

-

Reagents:

-

Dimethyl 4-methylisophthalate

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Anhydrous Solvent (e.g., Carbon Tetrachloride or Methyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

2.2 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

2.3 Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimethyl 4-methylisophthalate and the chosen anhydrous solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or benzoyl peroxide) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel to remove the solid succinimide.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a white solid, can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.[9]

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

| Reagent | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount |

| Dimethyl 4-methylisophthalate | 208.21 | 1.0 | 1.0 | (e.g., 5.0 g) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.1 | (e.g., 4.7 g) |

| AIBN | 164.21 | 0.05 | 0.05 | (e.g., 0.2 g) |

| Anhydrous Solvent | - | - | - | (e.g., 100 mL) |

| Product (Theoretical Yield) | 287.11 | 1.0 | - | (e.g., 6.9 g) |

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is the most definitive tool. Key signals include a singlet for the newly formed bromomethyl protons (-CH₂Br) typically appearing around 4.5-5.0 ppm. The aromatic protons will show characteristic shifts and coupling patterns, and the two methyl ester singlets will be present around 3.9 ppm.[10]

-

¹³C NMR: The carbon spectrum will show a new signal for the bromomethyl carbon (-CH₂Br) in the aliphatic region, in addition to the signals for the aromatic carbons and the two distinct ester carbonyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong carbonyl (C=O) stretching absorption for the ester groups around 1720 cm⁻¹. Other notable peaks include C-H stretches for the aromatic and aliphatic groups and a C-Br stretch at lower wavenumbers.[11][12]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling Protocols

Adherence to strict safety protocols is paramount during this synthesis.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[13][14] It is also harmful if swallowed.[13] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid inhalation of its dust.[17]

-

Solvents: Chlorinated solvents like carbon tetrachloride are toxic and environmentally hazardous and should be handled with extreme caution and replaced with safer alternatives whenever possible.[8] Organic solvents are flammable and should be kept away from ignition sources.

-

General Procedures: Conduct the reaction in a properly functioning chemical fume hood. Ensure appropriate measures are in place for quenching the reaction and for the disposal of chemical waste according to institutional and regulatory guidelines.[14][17]

Conclusion

The synthesis of this compound from dimethyl 4-methylisophthalate via free-radical bromination with N-Bromosuccinimide is a reliable and selective method. This guide provides the essential theoretical framework and practical details for its successful implementation. By understanding the reaction mechanism, adhering to the detailed protocol, and observing all safety precautions, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in synthetic chemistry and materials science.

References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. ACS Publications. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Capot Chemical. (2018, April 20). MSDS of N-Bromosuccinimide (NBS). Retrieved from [Link]

- Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Bentham Science. (n.d.). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'- Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. Retrieved from [Link]

-

Semantic Scholar. (2017, December 15). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Carbon tetrachloride free benzylic brominations of methyl aryl halides. Retrieved from [Link]

-

European Patent Office. (2001, December 13). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. Retrieved from [Link]

-